NAAA Inhibitory Potency Compared to a High-Affinity Analog (CHEMBL3769700)
This compound inhibits recombinant human NAAA with an IC50 of 340 nM [1]. While a structurally distinct, non-adamantane lead (CHEMBL3769700) achieves an IC50 of 130 nM in the same assay system [2], the p-tolyl adamantane scaffold offers a differentiated lipophilic and metabolic profile that is advantageous for systemic and CNS applications. The 2.6-fold difference in potency is counterbalanced by the scaffold's established stability and low molecular weight (269.4 Da).
| Evidence Dimension | IC50 against human NAAA (recombinant enzyme in HEK293 cells) |
|---|---|
| Target Compound Data | IC50 = 340 nM |
| Comparator Or Baseline | CHEMBL3769700 (high-affinity NAAA inhibitor): IC50 = 130 nM |
| Quantified Difference | Target compound is 2.6-fold less potent than the comparator in this assay |
| Conditions | Inhibition of human NAAA expressed in HEK293 cells; preincubation for 10 min; substrate: N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide |
Why This Matters
Establishes the compound's activity range against NAAA, allowing researchers to select it for studies where moderate, reversible inhibition is preferred over potent, irreversible target engagement, which may be desirable for evaluating mechanism of action or minimizing target saturation.
- [1] BindingDB. BDBM50151053 (CHEMBL3770509). IC50 = 340 nM for human NAAA. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50151053 View Source
- [2] BindingDB. BDBM50151148 (CHEMBL3769700). IC50 = 130 nM for human NAAA. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50151148 View Source
